
1,2,3-Trimethyldiaziridine
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Description
1,2,3-Trimethyldiaziridine (C₄H₁₀N₂; MW 86.1) is a three-membered heterocyclic compound containing a diaziridine ring (N–N–C) with three methyl substituents at positions 1, 2, and 3. Its synthesis and structural properties have been extensively studied using gas electron diffraction (GED) and quantum chemical calculations. The compound exhibits significant ring strain due to its small cyclic structure, with an N–N bond length of 1.47 Å and a ring angle of 57.2°, as determined by GED . These structural features influence its reactivity and stability, making it a subject of interest in comparative studies with other diaziridine derivatives.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,2,3-trimethyldiaziridine, and what key experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves gas-phase reactions or condensation of methylamine derivatives with carbonyl compounds under controlled temperatures (e.g., 0–25°C). Key parameters include the use of anhydrous solvents (e.g., THF), stoichiometric ratios of precursors, and purification via column chromatography or vacuum distillation. Reaction time (3–7 days) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Gas electron diffraction (GED) paired with quantum chemical (QC) calculations (e.g., B3LYP/cc-pVTZ) is the primary method for structural elucidation. Key parameters include bond lengths (N–N: ~1.49 Å, C–N: ~1.47 Å) and angles (N–N–C: ~105°). X-ray crystallography is less common due to challenges in growing single crystals, but GED data are validated against QC-predicted geometries. The molecular formula is C₄H₁₀N₂ (86.14 g/mol) .
Q. What are the known stability concerns and decomposition pathways of this compound under varying conditions?
- Methodological Answer : The compound is sensitive to light and elevated temperatures (>40°C), leading to ring-opening or polymerization. Decomposition pathways include hydrolysis to methylamines and oxidation to nitrosamines. Storage in dark, inert containers at –20°C with desiccants (e.g., molecular sieves) is recommended. Stability assays should monitor via NMR or mass spectrometry .
Advanced Research Questions
Q. How do gas electron diffraction (GED) and quantum chemical (QC) calculations complement or contradict each other in determining the molecular geometry of this compound?
- Methodological Answer : GED provides experimental bond distances (e.g., N–N = 1.49 Å), while QC predicts electronic effects (e.g., hyperconjugation in the diaziridine ring). Discrepancies in bond angles (QC-predicted vs. GED) arise from dynamic averaging in gas-phase experiments. Hybrid approaches, such as refining QC models using GED constraints, resolve these differences .
Q. What methodological strategies are recommended to resolve contradictions between experimental data and computational predictions in diaziridine derivatives?
- Methodological Answer : Cross-validation with multiple techniques (e.g., IR/Raman spectroscopy for vibrational modes, high-level QC methods like CCSD(T)) reduces uncertainty. For example, discrepancies in N–N bond lengths are addressed by incorporating anharmonic corrections in QC models. Empirical contradiction analysis frameworks prioritize data robustness over isolated computational results .
Q. How does the steric and electronic environment of this compound influence its reactivity in cycloaddition or ring-opening reactions?
- Methodological Answer : The methyl groups impose steric hindrance, slowing [2+1] cycloadditions with alkynes. Electron-donating methyl substituents stabilize the diaziridine ring against electrophilic attacks but enhance susceptibility to nucleophilic ring-opening (e.g., by thiols). Kinetic studies under varying temperatures (-20°C to 25°C) quantify these effects .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Parameters of Diaziridine Derivatives
Key Observations:
Substituent Effects: Methyl vs. Ethyl Groups: 1,2-Diethyldiaziridine (C₅H₁₀N₂) has a longer N–N bond (1.49 Å) and a slightly larger ring angle (58.5°) compared to this compound. Cyclopropyl Substitution: In 3-cyclopropyl-1,2-dimethyldiaziridine, the cyclopropyl group introduces additional ring strain, resulting in a shorter N–N bond (1.46 Å) and a smaller ring angle (56.8°) .
Isomer Comparison: The isomer 1,3,3-trimethyldiaziridine (CAS 40711-15-7) shares the same molecular formula but differs in substituent positions.
Reactivity and Stability
Ring Strain and Stability :
- The high ring strain in this compound (57.2°) makes it more reactive toward ring-opening reactions compared to less strained derivatives like 1,2-diethyldiaziridine (58.5°) .
- Quantum chemical calculations indicate that electron-donating substituents (e.g., methyl groups) stabilize the diaziridine ring by delocalizing electron density, whereas bulky groups (e.g., ethyl, cyclopropyl) enhance strain .
Synthetic Accessibility :
- This compound is synthesized via alkylation of diaziridine precursors, while 3-cyclopropyl derivatives require specialized cyclopropanation steps . The isomer 1,3,3-trimethyldiaziridine is less commonly reported, suggesting synthetic challenges in controlling substituent positions .
Properties
CAS No. |
113604-56-1 |
---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
1,2,3-trimethyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3 |
InChI Key |
JQSQQLRRMMWUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(N1C)C |
Origin of Product |
United States |
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